Product packaging for Benzyl mono(2-quinolyl)hydrazone(Cat. No.:)

Benzyl mono(2-quinolyl)hydrazone

Cat. No.: B1493584
M. Wt: 351.4 g/mol
InChI Key: PNCFFTMNWBACLV-XTCLZLMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl mono(2-quinolyl)hydrazone is a chemical compound supplied strictly for research use only. It is not intended for diagnostic, therapeutic, or any personal use. Hydrazone-based compounds, characterized by their azomethine group, are of significant interest in research due to their versatile coordination chemistry and ability to form stable complexes with various metal ions . Related hydrazone compounds are extensively studied as chelating agents for metals like copper, which is valuable in analytical and coordination chemistry . The broader class of 2-quinolyl-hydrazones is utilized in diverse research areas, including the synthesis of metal complexes and spectroscopic studies . Researchers employ these compounds to develop new materials and study their properties. Handle this product with care, using appropriate personal protective equipment. Refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H17N3O B1493584 Benzyl mono(2-quinolyl)hydrazone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H17N3O

Molecular Weight

351.4 g/mol

IUPAC Name

(2E)-1,2-diphenyl-2-(quinolin-2-ylhydrazinylidene)ethanone

InChI

InChI=1S/C23H17N3O/c27-23(19-12-5-2-6-13-19)22(18-10-3-1-4-11-18)26-25-21-16-15-17-9-7-8-14-20(17)24-21/h1-16H,(H,24,25)/b26-22+

InChI Key

PNCFFTMNWBACLV-XTCLZLMSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=NC3=CC=CC=C3C=C2)/C(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Benzyl Mono 2 Quinolyl Hydrazone Analogs

Established Synthetic Pathways for Benzyl (B1604629) Mono(2-quinolyl)hydrazone

The foundational method for synthesizing benzyl mono(2-quinolyl)hydrazone involves a classical condensation reaction. This approach is widely utilized for the preparation of various hydrazone derivatives. mdpi.com

Condensation Reactions in Hydrazone Synthesis

The most common and direct route to this compound is the acid-catalyzed condensation of 2-hydrazinylquinoline with benzaldehyde (B42025). This reaction is typically carried out in a suitable solvent, such as ethanol, and refluxed for several hours to ensure completion. nih.govnih.gov The acidic environment facilitates the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to yield the stable hydrazone product. The general scheme for this reaction is depicted below:

Scheme 1: General Synthesis of this compound via Condensation

The versatility of this reaction allows for the synthesis of a wide array of hydrazone derivatives by simply varying the aldehyde or ketone starting material. nih.gov For instance, the use of substituted benzaldehydes leads to the corresponding substituted benzyl mono(2-quinolyl)hydrazones.

Precursor Chemistry and Synthesis of Key Intermediates

The primary precursors for the synthesis of this compound are 2-hydrazinylquinoline and benzaldehyde.

2-Hydrazinylquinoline: This key intermediate is typically synthesized from 2-chloroquinoline. The reaction proceeds by nucleophilic substitution of the chlorine atom with hydrazine hydrate, often in a suitable solvent and under reflux conditions. The purity of the 2-hydrazinylquinoline is crucial for obtaining a high yield of the final hydrazone product.

Benzaldehyde and its Derivatives: Benzaldehyde is a commercially available reagent. For the synthesis of derivatized benzyl mono(2-quinolyl)hydrazones, various substituted benzaldehydes can be employed. These can be either commercially sourced or synthesized through established organic chemistry methods, such as the oxidation of the corresponding benzyl alcohols. The electronic and steric properties of the substituents on the benzaldehyde ring can influence the reaction rate and the properties of the final hydrazone.

Advanced Synthetic Approaches and Optimization Protocols

While the classical condensation reaction is robust, researchers have explored advanced methodologies to improve yields, reduce reaction times, and employ more environmentally friendly conditions.

Mechanochemical Synthesis: This solid-state reaction method involves the grinding of reactants together, often with a small amount of liquid to facilitate the reaction. Mechanochemistry has been shown to be an efficient and green alternative to traditional solution-based synthesis for some hydrazones, potentially reducing the need for bulk solvents. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of condensation reactions, leading to shorter reaction times and often improved yields. This method is particularly useful for high-throughput synthesis of libraries of hydrazone derivatives.

Catalyst Optimization: While acid catalysis is common, other catalysts have been investigated to enhance the efficiency of hydrazone synthesis. For example, the use of eco-friendly catalysts like citric acid has been reported for the synthesis of other hydrazone derivatives, offering a greener alternative to traditional mineral acids. nih.gov

Rational Design Principles for Substituted this compound Derivatives

The design of substituted this compound derivatives is guided by the desire to fine-tune their chemical and physical properties. This is primarily achieved through strategic functionalization of the aromatic rings. researchgate.net

Strategic Functionalization of Aromatic Rings

The introduction of various functional groups onto the quinoline (B57606) and/or the benzylidene ring systems can profoundly impact the molecule's electronic properties, conformation, and potential for intermolecular interactions. researchgate.net

Benzylidene Ring Functionalization: The substitution pattern on the benzylidene ring offers a versatile handle for modulating the properties of the hydrazone. Electron-donating groups (e.g., -OCH3, -N(CH3)2) or electron-withdrawing groups (e.g., -NO2, -Cl) can be introduced to systematically study their effect on the compound's reactivity and spectroscopic characteristics. The position of the substituent (ortho, meta, or para) also plays a critical role in determining the steric and electronic effects.

Modulation of Structural Architecture for Enhanced Reactivity

Introduction of Steric Bulk: Incorporating bulky substituents near the hydrazone linkage can influence the conformational preferences of the molecule. This can be used to control the stereochemical outcome of subsequent reactions or to modulate the binding affinity towards a specific target.

Incorporation of Additional Coordination Sites: The introduction of functional groups capable of coordinating to metal ions, such as hydroxyl or carboxyl groups, onto either the quinoline or benzylidene ring, can lead to the formation of multidentate ligands. These ligands can form stable complexes with various metal ions, opening up possibilities for their use as catalysts or functional materials. nih.govnih.gov The synthesis of phenolic quinolyl hydrazones, for example, involves the condensation of 2-hydrazinylquinoline with hydroxy-substituted benzaldehydes. nih.govnih.gov

Spectroscopic and Structural Elucidation of Benzyl Mono 2 Quinolyl Hydrazone and Its Derivatives

Vibrational Spectroscopic Analysis (FT-IR)

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the molecule's vibrational modes.

The FT-IR spectrum of a hydrazone is characterized by several key absorption bands that confirm its structure. For hydrazone derivatives in general, the stretching vibration of the imine group (C=N) is a prominent feature, typically appearing in the region of 1581–1630 cm⁻¹. nih.govresearchgate.net The N-H stretching vibration is observed around 3173–3280 cm⁻¹, while the N-H bending vibration can be found at lower wavenumbers, such as 685 cm⁻¹. nih.govresearchgate.netresearchgate.net

The presence of the quinoline (B57606) and benzyl (B1604629) rings is confirmed by aromatic C-H stretching vibrations, which are generally located in the 3000–3100 cm⁻¹ range. acs.org Vibrations corresponding to the C-N and N-N single bonds are typically found in the 1100–1273 cm⁻¹ region. nih.gov In related quinolinyl hydrazone complexes, the disappearance of the phenolic -OH band (if present in the precursor) and the appearance of new bands for metal-nitrogen (υ M-N ) and metal-oxygen (υ M-O ) vibrations around 501–599 cm⁻¹ and 449–482 cm⁻¹ respectively, confirm coordination with a metal ion. nih.gov

Table 1: General FT-IR Data for Characteristic Hydrazone Functional Groups

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Imine (C=N)Stretching1581–1630 nih.govresearchgate.net
Amine (N-H)Stretching3173–3280 researchgate.netresearchgate.net
Amine (N-H)Bending~685 nih.gov
Aromatic C-HStretching3000–3100 acs.org
C-NStretching1200–1273 nih.gov
N-NStretching1100–1150 nih.gov

To achieve a more precise assignment of vibrational modes, experimental FT-IR data are often compared with theoretical frequencies calculated using computational methods like Density Functional Theory (DFT). dergipark.org.trresearchgate.net DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, can predict the vibrational frequencies and potential energy distribution (PED) of the molecule in its optimized geometric structure. researchgate.netnih.gov

This computational approach allows for a detailed understanding of complex vibrational modes and helps to resolve ambiguities in the experimental spectrum. researchgate.net Studies on similar hydrazone compounds have demonstrated an excellent correlation between the experimental FT-IR data and the scaled theoretical vibrational frequencies, confirming the accuracy of the structural and electronic properties derived from the calculations. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

In the ¹H NMR spectrum of hydrazone derivatives, several characteristic signals are expected. Aromatic protons, including those on the quinoline and benzyl rings, typically resonate in the range of δ 6.60–8.40 ppm. nih.gov A key signal for hydrazones is the azomethine proton (-CH=N-), which often appears as a singlet in the δ 8.59–9.08 ppm region. nih.gov

The amide proton (-NH) signal is also a significant indicator, with chemical shifts reported between δ 12.10–12.26 ppm. nih.gov For quinoline-based hydrazones, the proton of a hydroxyl group at the 2-position of the quinoline ring can appear as a distinct peak in the δ 11.76–12.13 ppm range. nih.gov The successful formation of the hydrazone is often confirmed by the disappearance of a hydrazide signal and the appearance of the new azomethine proton peak. researchgate.netnih.gov

Table 2: General ¹H NMR Chemical Shift Ranges for Hydrazone Protons

Proton TypeChemical Shift (δ, ppm)Multiplicity
Aromatic (Ar-H)6.60–8.40 nih.govMultiplet
Azomethine (-CH=N-)8.59–9.08 nih.govSinglet
Amide (-NH)12.10–12.26 nih.govSinglet
Quinoline-OH11.76–12.13 nih.govSinglet

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of Benzyl mono(2-quinolyl)hydrazone. The carbon atom of the imine group (-N=CH-) is a key diagnostic signal, with reported chemical shifts varying between δ 128.17 and 144.22 ppm for different hydrazone structures. nih.gov

Aromatic carbons from the quinoline and benzyl moieties typically appear in a broad range from δ 110.77 to 140.71 ppm. nih.gov In related hydrazone derivatives, the carbon attached to the amide nitrogen (C-NH-) has been observed at chemical shifts around δ 148.99–150.76 ppm. nih.gov The correlation of experimental chemical shifts with values calculated using methods like GIAO/B3LYP/6-311G** often shows good linear regression, further validating the proposed structure. researchgate.net

Table 3: General ¹³C NMR Chemical Shift Ranges for Hydrazone Carbons

Carbon TypeChemical Shift (δ, ppm)
Aromatic (Ar-C)110.77–140.71 nih.gov
Imine (-N=CH-)128.17–144.22 nih.gov
C-NH-148.99–150.76 nih.gov

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) are used to determine direct one-bond correlations between protons and the carbons they are attached to. ugm.ac.idresearchgate.net This confirms the C-H connectivity within the benzyl and quinoline rings.

Heteronuclear Multiple Bond Correlation (HMBC) is employed to identify longer-range (typically 2-3 bond) couplings between protons and carbons. ugm.ac.idresearchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, for instance, by showing a correlation from the azomethine proton to carbons in both the benzyl and quinolyl moieties, thus confirming the hydrazone linkage. Correlation SpectroscopY (COSY) experiments are used to identify proton-proton (¹H-¹H) coupling networks within individual spin systems, such as the aromatic protons on each ring. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a important tool for probing the electronic structure of this compound. The UV-Vis spectra of these compounds are characterized by multiple absorption bands that are sensitive to the molecular environment.

The electronic spectrum of this compound typically exhibits three main absorption bands. researchgate.net The bands at shorter wavelengths, generally observed between 247–266 nm and 308–369 nm, are attributed to π-π* transitions within the aromatic systems of the quinoline and benzyl groups. researchgate.net These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. A third, often broad and strong band, appears at longer wavelengths, around 370 nm, and is assigned to a charge transfer (CT) transition. researchgate.net This CT band is indicative of electron density redistribution from an electron-rich part of the molecule to an electron-deficient part upon electronic excitation. The specific positions and intensities of these bands can be influenced by the substitution pattern on the aromatic rings.

Table 1: Electronic Absorption Bands of this compound

Transition Type Wavelength Range (nm)
π-π* 247-266
π-π* 308-369

The electronic absorption spectra of this compound are notably influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net The π-π* and charge transfer bands are particularly sensitive to changes in the solvent environment. researchgate.net This sensitivity arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, often leading to a red shift (bathochromic shift) in the absorption maximum. The study of these solvatochromic shifts provides valuable insights into the nature of the electronic transitions and the change in dipole moment upon excitation.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, offering unparalleled detail about the molecular structure and packing of this compound and its derivatives.

X-ray crystallography provides precise bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and conformation of this compound. For similar hydrazone structures, it has been shown that the molecule can adopt specific conformations, such as the E configuration about the C=N bond. researchgate.net The planarity of the quinoline and phenyl rings, as well as the relative orientation of these groups, are key structural parameters that can be accurately determined. These studies have revealed that in some hydrazone derivatives, the molecule exists in the keto form in the solid state. researchgate.net

Beyond the individual molecular structure, single crystal X-ray diffraction elucidates the intricate network of intermolecular interactions that govern the crystal packing. nih.gov These interactions can include hydrogen bonds, π-π stacking interactions between aromatic rings, and van der Waals forces. nih.gov For instance, in related structures, hydrogen bonding involving the hydrazone moiety and π-π stacking of the quinoline rings are significant forces in the crystal lattice. nih.gov The analysis of the crystal packing provides a deeper understanding of the solid-state properties of the material and how molecules organize themselves in a crystalline environment.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the fragmentation pathways of this compound. The mass spectrum of a related compound, 2-hydrazinoquinoline, shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for hydrazones involve cleavage of the N-N bond and fragmentation of the aromatic rings. researchgate.netresearchgate.net The analysis of these fragment ions helps to confirm the proposed structure and can be used to identify unknown derivatives.

Theoretical and Computational Chemistry Studies on Benzyl Mono 2 Quinolyl Hydrazone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For Benzyl (B1604629) mono(2-quinolyl)hydrazone, DFT calculations provide valuable insights into its behavior at the atomic level. These computational studies typically employ hybrid functionals, such as B3LYP, in conjunction with various basis sets to accurately model the molecule.

Geometric Optimization and Electronic Structure Analysis

Theoretical calculations, particularly using DFT with the B3LYP method and basis sets like 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in Benzyl mono(2-quinolyl)hydrazone. nih.gov This process, known as geometric optimization, seeks to find the minimum energy conformation of the molecule. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

The molecular electrostatic potential (MEP) surface is another crucial aspect of electronic structure analysis. It visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov This map helps in identifying the likely sites for electrophilic and nucleophilic attack, providing insights into the chemical reactivity of the molecule. nih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant application of DFT is the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For hydrazone derivatives, vibrational frequencies are calculated and correlated with experimental Fourier-transform infrared (FT-IR) spectra. researchgate.netresearchgate.net For instance, the characteristic C=O stretching vibration in a related hydrazone was observed experimentally at 1655 cm⁻¹ and calculated at 1624 cm⁻¹. researchgate.net Similarly, the N-H stretching vibration has been observed experimentally and compared with theoretical values. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts, specifically for ¹H and ¹³C nuclei, are also calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netresearchgate.net A good linear correlation between the experimental and calculated chemical shifts indicates the accuracy of the computed molecular structure. researchgate.net

Electronic spectra (UV-Vis) can also be predicted. For Benzil Mono-(2-Pyridyl)Hydrazone, the electronic spectrum was calculated and compared with experimental results. researchgate.net The agreement between the predicted and observed spectra further validates the computational methodology.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com These orbitals are critical in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

The distribution of the HOMO and LUMO across the molecular structure reveals the regions most likely to be involved in electron donation (HOMO) and electron acceptance (LUMO). nih.gov In a related quinoline (B57606) derivative, the HOMO and LUMO were found to be localized over the plane of the tetra-substituted benzene (B151609) ring. nih.gov The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, are calculated to provide quantitative measures of these properties. For example, in one study, the HOMO-LUMO gap was determined to be 0.15223 atomic units. nih.gov The introduction of different substituent groups can tune the energy levels of these frontier orbitals. rsc.org

Conformational Analysis and Tautomeric Equilibria

The flexibility of the this compound structure allows for the existence of different spatial arrangements (conformers) and constitutional isomers (tautomers).

Investigations into Keto-Enol Tautomerism

Hydrazones, including this compound, can exist in equilibrium between two tautomeric forms: the keto form and the enol form. researchgate.netlibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. libretexts.org

The keto form contains a carbonyl group (C=O) and a C-H bond, while the enol form features a hydroxyl group (-OH) and a C=C double bond. libretexts.org The stability of each tautomer is influenced by factors such as intramolecular hydrogen bonding and conjugation. libretexts.org In many simple carbonyl compounds, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.org However, in certain structures, the enol form can be stabilized, for instance, by the formation of an aromatic ring. libretexts.org Computational studies on related hydrazone systems have shown that they can exist in the keto form in the solid state. researchgate.net The presence of both forms can be investigated using spectroscopic techniques and computational methods. researchgate.net

Analysis of E/Z Isomerism and Configurational Stability

The carbon-nitrogen double bond (C=N) in the hydrazone moiety gives rise to geometric isomers, designated as E (entgegen) and Z (zusammen). nih.gov The relative stability of these isomers is influenced by steric hindrance and electronic effects of the substituents. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) Surface Analysis

Theoretical calculations provide a powerful lens through which to understand the reactivity and interaction potential of a molecule. Among the most insightful of these are Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) surface analyses. While specific experimental or detailed computational studies on this compound are not extensively available in the public domain, we can infer its characteristics based on the well-established principles of these analyses and data from structurally related quinoline hydrazones.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential, associated with electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack.

For this compound, it is anticipated that the nitrogen atoms of the quinoline ring and the hydrazone moiety would be centers of high electron density, appearing as red or yellow on an MEP map. These sites would be the most likely to engage in hydrogen bonding as acceptors. The hydrogen atom of the N-H group in the hydrazone linkage would exhibit a positive electrostatic potential, making it a potential hydrogen bond donor site. The aromatic rings, both the quinoline and the benzyl groups, would present a more complex potential surface with regions of both negative (above and below the plane of the rings) and slightly positive (around the hydrogen atoms) potential.

Average Local Ionization Energy (ALIE) provides a measure of the energy required to remove an electron from any point in the space of a molecule. Lower ALIE values, often depicted as red or orange on a surface map, indicate regions where electrons are least tightly bound and thus are the most probable sites for electrophilic attack. For this compound, the regions of lowest ALIE are expected to be concentrated around the nitrogen atoms and the π-systems of the aromatic rings, which aligns with the predictions from MEP analysis.

While specific calculated values for this compound are not available, a general understanding of its reactivity can be gleaned from these theoretical concepts.

Computational Modeling of Biomolecular Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or DNA. The insights gained from docking studies on quinoline-based hydrazones suggest that this compound could exhibit significant interactions with various biological macromolecules.

Numerous studies have demonstrated the potential of quinoline hydrazone derivatives as inhibitors of various enzymes, including those involved in cancer and microbial pathogenesis. For instance, molecular docking studies have shown that quinoline hydrazones can fit into the active sites of enzymes like DNA topoisomerase, fungal lanosterol (B1674476) 14α-demethylase, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.govresearchgate.net These interactions are typically driven by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

In the context of this compound, the quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a protein's active site. The hydrazone moiety is a key player in forming hydrogen bonds, with the N-H group acting as a donor and the C=N nitrogen acting as an acceptor. The benzyl group can further enhance binding through hydrophobic interactions.

For example, in a hypothetical docking scenario with a protein kinase, the quinoline nitrogen might form a crucial hydrogen bond with a backbone amide proton in the hinge region of the kinase, a common binding motif for kinase inhibitors. The benzyl group could occupy a hydrophobic pocket, and the rest of the molecule would be positioned to maximize favorable interactions.

While specific docking studies for this compound are not detailed in the available literature, the collective findings from related compounds strongly suggest its potential to interact favorably with various biological targets. The table below summarizes common interactions observed in docking studies of quinoline hydrazones, which are likely relevant to the title compound.

Interaction TypePotential Interacting Groups on this compoundCorresponding Amino Acid Residues in a Protein Target
Hydrogen Bonding Hydrazone N-H (donor), Quinoline N (acceptor), Hydrazone C=N (acceptor)Aspartate, Glutamate, Serine, Threonine, Histidine
π-π Stacking Quinoline ring, Benzyl ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Benzyl ring, Quinoline ringLeucine, Isoleucine, Valine, Alanine, Proline

This predictive analysis underscores the value of computational modeling in elucidating the potential biological activity of novel chemical entities like this compound, guiding further experimental investigation.

Coordination Chemistry of Benzyl Mono 2 Quinolyl Hydrazone and Its Metal Complexes

Ligand Design Principles and Chelating Properties

The coordination behavior of Benzyl (B1604629) mono(2-quinolyl)hydrazone is intrinsically linked to its molecular structure, which incorporates multiple donor atoms and functional groups capable of binding to metal centers.

Identification of Donor Atoms and Multidentate Character

Benzyl mono(2-quinolyl)hydrazone typically acts as a multidentate ligand, offering multiple coordination sites to a metal ion. The primary donor atoms are the nitrogen atoms of the quinoline (B57606) ring and the azomethine group of the hydrazone linkage. nih.gov Depending on the specific derivative and the reaction conditions, the ligand can exhibit different denticity. For instance, in some cases, it behaves as a neutral bidentate ligand, coordinating through the quinoline nitrogen and the azomethine nitrogen. In other scenarios, particularly with phenolic derivatives, deprotonation of a hydroxyl group can introduce an additional coordination site, leading to tridentate (NNO) chelation. nih.govresearchgate.net This flexibility in coordination modes is a key feature of its chemistry. The ability of the hydrazone moiety to exist in both keto and enol tautomeric forms further expands its coordinating possibilities. mtct.ac.inresearchgate.net

Influence of Quinolyl and Hydrazone Moieties on Coordination Behavior

The hydrazone group (-C=N-NH-) is a crucial component of the ligand's chelating ability. The azomethine nitrogen is a primary coordination site. nih.gov The presence of the adjacent N-H group allows for deprotonation under certain pH conditions, leading to the formation of anionic ligands that can form very stable complexes. This deprotonation is often facilitated by the coordination of the azomethine nitrogen to the metal ion, which increases the acidity of the N-H proton. The flexibility of the hydrazone linkage allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives has been extensively studied, leading to a variety of mononuclear, binuclear, and polynuclear structures.

Complexation with Divalent Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II))

This compound and its analogues readily form stable complexes with a range of divalent transition metal ions.

Copper(II) Complexes: Copper(II) complexes of these ligands have been widely investigated. Depending on the specific ligand and the counter-anion present, Cu(II) can form mononuclear, binuclear, or dimeric complexes. nih.govnih.gov For example, with a phenolic quinolyl hydrazone, the type of copper(II) salt used (e.g., chloride, bromide, nitrate, perchlorate, acetate, sulfate) dictates the final structure, resulting in octahedral, square pyramidal, and square planar geometries. nih.govnih.gov Spectroscopic studies, such as IR and UV-Vis, are crucial for characterizing these complexes. The shift in the ν(C=N) stretching frequency in the IR spectrum upon complexation confirms the coordination of the azomethine nitrogen. nih.gov

Nickel(II), Cobalt(II), and Zinc(II) Complexes: These metal ions also form well-defined complexes with quinolyl hydrazones. nih.govresearchgate.net The resulting geometries are often octahedral or tetrahedral, depending on the ligand-to-metal ratio and the coordination environment. nih.gov For instance, isatinic quinolyl hydrazone has been shown to form complexes with Co(II) and Ni(II), where the ligand can act as a neutral bidentate, monoanionic bidentate, or dianionic tridentate ligand. nih.govresearchgate.net Zinc(II), being a d¹⁰ ion, typically forms diamagnetic complexes, and their characterization relies heavily on NMR and single-crystal X-ray diffraction techniques. mdpi.com

Table 1: Selected Divalent Metal Complexes of this compound Derivatives

Metal IonLigand DerivativeObserved GeometryKey Findings
Cu(II) Phenolic quinolyl hydrazoneOctahedral, Square Pyramidal, Square PlanarThe type of counter-anion significantly influences the final structure. nih.govnih.gov
Ni(II) Isatinic quinolyl hydrazoneOctahedral, Tetrahedral, Square PlanarThe ligand exhibits versatile coordination modes (neutral, monoanionic, dianionic). nih.govresearchgate.net
Co(II) Isatinic quinolyl hydrazoneOctahedral, TetrahedralThe ligand's mode of bonding and basicity depend on the metal cation and counter-anion. nih.govresearchgate.net
Zn(II) Butane-2,3-dione bis(2'-pyridylhydrazone)Distorted OctahedralThe ligand can be neutral, mono-, or doubly deprotonated. mdpi.com

Complexation with Trivalent Metal Ions (e.g., Fe(III), Co(III))

The interaction of this compound with trivalent metal ions has also been explored, leading to the formation of stable complexes.

Iron(III) Complexes: Iron(III) forms complexes with quinolyl hydrazones where the ligand can coordinate in a deprotonated form to balance the higher positive charge of the metal ion. nih.govmdpi.com The resulting complexes are often high-spin and exhibit octahedral geometry. The strong interaction between Fe(III) and the ligand is evident from the significant shifts in the ligand's characteristic IR and electronic spectral bands upon complexation.

Cobalt(III) Complexes: While Co(II) complexes are more common, the oxidation to Co(III) can occur, especially in the presence of an appropriate ligand field and oxidizing conditions. The resulting Co(III) complexes are typically low-spin, diamagnetic, and adopt an octahedral geometry.

Impact of pH and Counter-anions on Complex Formation

The formation and structure of metal complexes of this compound are highly sensitive to the reaction conditions, particularly pH and the nature of the counter-anions.

pH: The pH of the reaction medium plays a critical role, especially for hydrazones containing ionizable protons, such as phenolic or N-H groups. In acidic media, the ligand is likely to be protonated and may not coordinate effectively. As the pH increases, deprotonation occurs, facilitating coordination and the formation of stable neutral or anionic complexes. The pH can thus be used to control the denticity and charge of the ligand, and consequently, the stoichiometry and structure of the resulting metal complex.

Elucidation of Coordination Modes and Geometries of Metal Complexes

The coordination chemistry of this compound and its derivatives reveals a remarkable versatility in bonding and structural diversity. The specific coordination mode and resulting geometry of the metal complexes are influenced by factors such as the metal ion, the counter-anion present, and the stoichiometry of the reaction.

Analysis of Mononuclear and Binuclear Complex Architectures

The reaction of quinolyl hydrazones with various metal salts can yield both mononuclear and binuclear complexes. nih.govnih.gov The formation of these different architectures is often dictated by the nature of the counter-anion and the coordinating ability of the ligand.

For instance, in the presence of certain anions, the hydrazone ligand can act as a bridging unit, leading to the formation of binuclear or dimeric structures. nih.govnih.gov Phenoxy bridging is a common mechanism for the formation of dimeric and binuclear copper(II) complexes. nih.gov In other cases, particularly with anions that are strong coordinators themselves, mononuclear complexes are favored. nih.govnih.gov

The stoichiometry of the metal-to-ligand ratio also plays a crucial role. For example, with palladium(II) chloride, varying the molar ratio can lead to the formation of dimeric, mononuclear, or binuclear complexes. nih.gov

The flexibility of the hydrazone backbone allows for various coordination modes. Depending on the specific derivative, the ligand can coordinate as a neutral bidentate ligand, a monoanionic bidentate ligand, or a dianionic tridentate ligand. nih.gov This adaptability contributes to the wide range of mononuclear and polynuclear structures observed.

Table 1: Examples of Mononuclear and Binuclear Architectures

Metal IonCounter-AnionResulting ArchitectureReference
Copper(II)ClO₄⁻, AcO⁻Dimeric nih.govnih.gov
Copper(II)NO₃⁻Binuclear nih.govnih.gov
Copper(II)Cl⁻, Br⁻, SO₄²⁻Mononuclear nih.govnih.gov
Cobalt(III)ClO₄⁻Mononuclear & Dinuclear mdpi.com
Copper(II), Nickel(II)Br⁻, NO₃⁻Tetranuclear mdpi.com

Spectroscopic Signatures Confirming Metal-Ligand Interactions

Spectroscopic techniques are indispensable for elucidating the coordination of this compound to metal centers. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide direct evidence of the ligand's binding mode.

In the IR spectra of the metal complexes, a notable shift in the ν(C=N) (azomethine) stretching frequency to higher wavenumbers compared to the free ligand is a clear indication of the coordination of the hydrazone nitrogen to the metal ion. nih.gov Additionally, the disappearance or shifting of bands associated with N-H and O-H protons points to deprotonation and subsequent coordination of these groups. arabjchem.orgsaudijournals.com For instance, the absence of the phenolic ν(O-H) band in the complex's spectrum confirms the deprotonation and coordination of the phenolic oxygen. arabjchem.org

¹H NMR spectroscopy of diamagnetic complexes, such as those with Zn(II), further corroborates these findings. The disappearance of the signal corresponding to the phenolic -OH proton in the spectrum of the complex, which is present in the free ligand, confirms the deprotonation and coordination of the phenolate (B1203915) oxygen to the metal ion. arabjchem.org Similarly, the absence of the NH proton signal in the complex spectrum supports the enolization and coordination of the deprotonated enolate oxygen. arabjchem.org

Table 2: Key Spectroscopic Shifts upon Complexation

Spectroscopic TechniqueFunctional GroupObservation in Free LigandObservation in Metal ComplexInferenceReference
IR Spectroscopyν(C=N)~1603 cm⁻¹Shift to higher wavenumbers (1612-1641 cm⁻¹)Coordination of azomethine nitrogen nih.gov
IR Spectroscopyν(O-H)Broad band presentBand disappearsDeprotonation and coordination of phenolic oxygen arabjchem.org
¹H NMR SpectroscopyPhenolic -OH protonSignal presentSignal disappearsDeprotonation and coordination of phenolate oxygen arabjchem.org
¹H NMR Spectroscopy-NH protonSignal presentSignal disappearsEnolization and coordination of enolate oxygen arabjchem.org

Electronic and Redox Properties of Metal Complexes

The electronic and redox properties of metal complexes derived from this compound are of significant interest, providing insights into the nature of metal-ligand bonding and the potential for applications in areas such as catalysis and materials science.

Characterization of Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

Electronic absorption spectra of the metal complexes provide valuable information about the electronic transitions occurring within the molecule. These spectra typically display bands arising from intra-ligand transitions, d-d transitions (for transition metals), and charge transfer transitions.

Ligand-to-Metal Charge Transfer (LMCT) bands are often observed in the electronic spectra of these complexes. For example, in copper(II) complexes with phenolic hydrazone ligands, a band in the range of 371-381 nm is attributed to a phenoxide-to-metal charge transfer transition. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) transitions are also characteristic of these types of complexes, particularly with metals that can be readily oxidized and ligands possessing low-lying π* orbitals. frontiersin.org The energy of these transitions is sensitive to the nature of the metal, its oxidation state, and the specific ligand structure.

Table 3: Electronic Transitions in Metal Complexes of Hydrazones

Complex TypeTransition TypeWavelength Range (nm)Reference
Copper(II)-phenolic hydrazoneIntra-ligand269-352 nih.gov
Copper(II)-phenolic hydrazoneLMCT (phenoxide to metal)371-381 nih.gov
Copper(II)d-d transitions436-488 nih.gov
Ruthenium(II) complexesMLCT/LLCT mixture- frontiersin.org

Analytical Chemistry Applications of Benzyl Mono 2 Quinolyl Hydrazone and Its Complexes

Spectrophotometric Determination of Metal Ions

Benzyl (B1604629) mono(2-quinolyl)hydrazone, also referred to in literature as Benzil mono(2-quinolyl)hydrazone (BmQH), has been identified as a valuable chelating agent for the spectrophotometric determination of metal ions. dergipark.org.tr The formation of colored complexes between the hydrazone and various metal cations allows for their quantification using UV-Visible spectrophotometry. The core mechanism involves the ligand losing a proton upon complexation with a metal, a process facilitated by the electron-withdrawing nature of the adjacent chemical groups. dergipark.org.tr

Research has specifically focused on the application of Benzyl mono(2-quinolyl)hydrazone as a solvent extraction agent for divalent copper (Cu(II)), nickel (Ni(II)), and cobalt (Co(II)). dergipark.org.tr Studies have demonstrated that this compound can effectively extract these metal ions from aqueous solutions into organic solvents like methyl isobutyl ketone (MIBK) and benzene (B151609). dergipark.org.tr

The extraction efficiency is highly dependent on the pH of the aqueous solution. For Cu(II), the degree of extraction increases with pH, indicating the extraction of both Cu²⁺ and the hydrolyzed species, Cu(OH)⁺. dergipark.org.tr Specifically, the Cu(BmQH)₂ and Cu(OH)BmQH complexes are extracted into MIBK, while the Cu(OH)BmQH complex is extracted into benzene. dergipark.org.tr Optimal extraction efficiencies exceeding 95% can be achieved for copper in the pH range of 5.5 to 6. dergipark.org.tr

For Ni(II) and Co(II), the extraction is also pH-dependent; however, the tendency of these metals to precipitate as hydroxides around pH 6 has placed limitations on extensive studies under these conditions. dergipark.org.tr

Table 1: Solvent Extraction of Metal Ions with this compound.[ dergipark.org.tr(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOQLooVHS95DPdbpHjreX02YgIfREE0azQiFfDA9wAqFesclmHCRl1UpWunInraeSZ9efc8HEhfhaBcc17I0s5u1VJI0QQjDoD4I9Ia5iL1kocfZO2fMGKb6tq3LMUty1LSN2OFF0ZqWYlbIx77V4hWAyFQg%3D%3D)]

While the pH-dependent extraction provides a degree of selectivity, detailed studies focusing specifically on optimizing the selectivity and sensitivity of this compound for a wider range of metal ions are not extensively documented in the reviewed scientific literature. The primary research has centered on the fundamental extraction behavior with Cu(II), Ni(II), and Co(II). dergipark.org.tr

Applications in the Detection of Anions and Organic Molecules

The scientific literature primarily focuses on the interaction of this compound with metal cations. dergipark.org.tr Based on available research, specific applications of this particular hydrazone for the direct detection of anions or organic molecules have not been reported. While the broader class of hydrazone derivatives is known for such applications, this capability has not been specifically demonstrated for this compound. researchgate.net

Development of Chemosensors and Fluorescent Probes

The development of chemosensors and fluorescent probes relies on compounds that exhibit a measurable response, such as a change in color or fluorescence, upon binding with a target analyte.

Although this compound forms colored complexes with metal ions like copper, which is the basis of its use in spectrophotometry, its specific development and characterization as a dedicated colorimetric sensor with a simple visual output for routine analysis are not detailed in the available literature.

There is no specific information in the reviewed scientific literature on the rational design or application of this compound as a fluorescent probe. While many quinoline-hydrazone derivatives are designed to be fluorescent sensors, this specific compound has not been reported for such applications.

Separation Techniques Utilizing this compound

The ability of this compound (BmQH) to form complexes with metal ions is harnessed in various separation techniques. These methods are crucial for isolating specific analytes from complex matrices, thereby eliminating interferences and enhancing the accuracy of subsequent analytical measurements.

Solvent extraction is a prominent technique for the separation and purification of metal ions, and this compound has been demonstrated as an effective extracting agent for certain divalent metals. nih.gov The process involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing the BmQH ligand.

The extraction efficiency is highly dependent on the pH of the aqueous solution. Although the BmQH ligand itself does not dissociate over a wide pH range of 3.5 to 10, it can deprotonate upon complexation with metal ions due to the electron-withdrawing effects of the neighboring quinolyl group. nih.gov This characteristic is pivotal for the selective extraction of metal ions.

Research has shown that BmQH is a particularly effective extractant for Copper(II). nih.gov The extraction of Cu(II) is influenced by pH, with evidence suggesting the extraction of both Cu²⁺ and Cu(OH)⁺ species. nih.gov The specific complexes formed are Cu(BmQH)₂ and Cu(OH)BmQH. The choice of organic solvent also plays a role in the extraction process. For instance, Cu(BmQH)₂ and Cu(OH)BmQH species are extracted into methyl isobutyl ketone (MIBK), while the Cu(OH)BmQH complex is extracted into benzene. nih.gov Notably, extraction efficiencies greater than 95% for copper can be achieved in the pH range of 5.5 to 6 using either MIBK or benzene as the organic solvent. nih.gov

The application of BmQH has also been explored for the extraction of Nickel(II) and Cobalt(II). nih.gov Similar to copper, the extraction of these ions is also pH-dependent. However, a significant limitation arises from the precipitation of both Ni(II) and Co(II) hydroxides at a pH of around 6, which curtails further investigation into their extraction under these conditions. nih.gov

Table 1: Solvent Extraction of Divalent Metal Ions with this compound

Metal IonpH Range for >95% ExtractionOrganic SolventExtracted SpeciesReference
Copper(II)5.5 - 6.0MIBK, BenzeneCu(BmQH)₂, Cu(OH)BmQH nih.gov
Nickel(II)pH-dependent (limited by precipitation)-- nih.gov
Cobalt(II)pH-dependent (limited by precipitation)-- nih.gov

Preconcentration techniques are essential in trace analysis for increasing the concentration of an analyte to a level amenable to detection by analytical instrumentation. While solvent extraction itself serves as a preconcentration method, specific studies detailing the application of this compound for the preconcentration of trace metals for analytical determination are not extensively documented in the reviewed literature.

However, the demonstrated high extraction efficiency for certain metals, such as copper, suggests the potential of BmQH as a preconcentration reagent. nih.gov By extracting metal ions from a large volume of aqueous sample into a small volume of organic solvent, a significant enrichment factor can theoretically be achieved. This would be particularly valuable for the analysis of environmental or biological samples where metal ion concentrations are often very low.

Further research would be beneficial to establish optimized conditions for preconcentration, including the determination of enrichment factors, detection limits, and the applicability to various real-world sample matrices. The development of such methods would broaden the analytical utility of this compound in trace metal analysis.

Investigation of Biological Activities of Benzyl Mono 2 Quinolyl Hydrazone and Its Complexes in Vitro Studies

Antimicrobial Activity Research (In Vitro)

Research into the antimicrobial properties of quinoline-based hydrazones has shown promising results against a variety of microbial pathogens. These studies typically assess the efficacy of these compounds by determining their minimum inhibitory concentration (MIC), the lowest concentration of an agent that prevents visible growth of a microorganism.

Assessment of Antibacterial Efficacy against Various Bacterial Strains

Numerous studies have demonstrated that quinoline (B57606) hydrazone analogues exhibit significant antibacterial activity. For instance, a series of quinoline hydrazone analogues displayed good to excellent antimicrobial activity with MIC values ranging from 6.25 to 100 µg/mL against various pathogenic strains. mdpi.com Another study on 2(4)-hydrazone derivatives of quinoline showed antibacterial activity against both standard and antibiotic-resistant Staphylococcus aureus and Escherichia coli strains, with growth inhibition zones ranging from 15 to 30 mm. nih.gov Similarly, various benzylidene hydrazide derivatives have been synthesized and tested, with some compounds showing notable activity against S. aureus, E. coli, and Bacillus subtilis. nih.gov

Interactive Data Table: Antibacterial Activity of Related Hydrazone Compounds

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinolyl HydrazonesPathogenic Strains6.25 - 100 mdpi.com
Benzyl (B1604629) Guanidine HydrazonesS. aureus0.5 nih.gov
Benzyl Guanidine HydrazonesE. coli1 nih.gov

Note: This table represents data for related compound classes, not Benzyl mono(2-quinolyl)hydrazone specifically.

Evaluation of Antifungal Efficacy against Fungal Pathogens

The antifungal potential of hydrazone derivatives has also been a subject of investigation. Studies on various hydrazone compounds have reported their efficacy against different fungal pathogens. For example, certain benzyl bromide derivatives, which are precursors in some hydrazone syntheses, were highly effective against Candida albicans and Candida krusei. nih.gov Other research on hydrazone derivatives has shown promising MIC values against various Candida species and Trichosporon asahii. nih.gov

Studies on Antimycobacterial Activity

The fight against tuberculosis has led to the exploration of novel chemical entities, including hydrazone derivatives. A new series of quinoline hydrazone derivatives and their metal complexes have been synthesized and evaluated against Mycobacterium tuberculosis (H37Rv strain). Many of these compounds showed 100% inhibitory activity at concentrations ranging from 6.25 to 25 μg/mL. nih.gov This highlights the potential of the quinoline hydrazone scaffold in the development of new antimycobacterial agents.

Anticancer Activity Research (In Vitro Cell Line Studies)

The cytotoxic potential of quinoline hydrazones against various cancer cell lines is a significant area of research. These studies often involve determining the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

Inhibition of Cell Proliferation in Defined Cancer Cell Lines

A study on a series of quinoline hydrazone analogues revealed significant anti-proliferative activity. Nine compounds from this series were tested against a panel of 60 human cancer cell lines, with GI₅₀ values ranging from 0.33 to 4.87 µM. nih.gov In another study, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives were assessed for their anticancer activity against A-549 lung cancer and MCF-7 breast cancer cell lines, with some derivatives showing potent activity. mdpi.com

Interactive Data Table: Anticancer Activity of Related Hydrazone Compounds

Compound ClassCancer Cell LineGI₅₀/IC₅₀ (µM)Reference
Quinolyl HydrazonesVarious0.33 - 4.87 nih.gov
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesMCF-7 (Breast)2.93 - 7.17 mdpi.com
Benzylidene-hydrazone analoguesLung, Ovarian, Melanoma, Colon0.024 - 0.12 nih.gov

Note: This table represents data for related compound classes, not this compound specifically.

Elucidation of Potential Mechanisms of Action at the Cellular Level (e.g., Apoptosis Induction)

The mechanism by which anticancer compounds exert their effects is a critical aspect of their evaluation. For some quinoline hydrazone derivatives, the proposed mechanism of action involves the induction of apoptosis (programmed cell death). For example, certain quinoline-based hydrazone derivatives have been shown to induce apoptosis in HepG2 cells. nih.gov Furthermore, studies on other related hydrazone structures, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, have demonstrated their ability to induce cell cycle arrest and apoptosis, as evidenced by their effects on apoptotic markers like caspases, Bax, and Bcl-2. mdpi.com

Structure-Activity Relationships (SAR) in Anticancer Research

The quinoline hydrazone scaffold is a promising framework in the design of new anticancer agents. nih.gov Although specific structure-activity relationship (SAR) studies for this compound are not extensively documented, research on analogous compounds reveals that modifications to the quinoline and benzylidene rings can significantly influence their antiproliferative effects. nih.gov

A study involving a series of quinoline hydrazone analogues demonstrated notable cytotoxic activity against a panel of 60 human cancer cell lines. nih.gov Several of these compounds exhibited significant growth inhibition, with GI₅₀ values in the micromolar range, indicating their potency. nih.gov When compared with established anticancer drugs such as bendamustine (B91647) and chlorambucil, the performance of these quinoline hydrazones underscores their potential as a basis for novel cancer therapies. nih.gov Molecular docking simulations of these analogues suggest that their mechanism of action may involve the inhibition of human DNA topoisomerase I. nih.gov

These findings highlight that the anticancer activity of the quinoline hydrazone class is sensitive to structural alterations. However, in the absence of direct experimental data, the precise SAR profile for this compound remains to be determined.

Antioxidant Activity Investigations (In Vitro Assays)

Hydrazone derivatives are recognized for their antioxidant properties, which are typically evaluated through various in vitro assays. nih.govnih.gov While specific antioxidant data for this compound is limited, studies on the broader quinoline-hydrazone class have shown promising results. nih.gov

Assessment of Free Radical Scavenging Mechanisms

The antioxidant effect of hydrazones is primarily attributed to their ability to scavenge free radicals. This capacity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govresearchgate.net These methods measure the compound's ability to donate a hydrogen atom or an electron to neutralize stable free radicals. For instance, a series of thiazolylhydrazones, which also contain the key hydrazone functional group, demonstrated significant antioxidant activity, with some compounds showing efficacy comparable to or greater than the standard antioxidant, curcumin. researchgate.net The presence of the hydrazone moiety was identified as being critical for this activity. researchgate.net

Measurement via Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method to evaluate a compound's antioxidant potential. It quantifies the ability of a substance to reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form. nih.gov This reduction is indicative of the compound's antioxidant power. Various hydrazone derivatives have been assessed using the FRAP assay, and for a series of 2-thiazolylhydrazone derivatives, this assay confirmed their antioxidant capabilities. nih.gov Although specific FRAP data for this compound is not available, the performance of related compounds suggests that it likely possesses ferric reducing properties.

Table 1: Antioxidant Activity of a Related Quinoline-Hydrazone Derivative
CompoundAssayIC₅₀ (ppm)
Quinoline-Hydrazone DerivativeDPPH843.52 nih.gov
Ascorbic Acid (Standard)DPPH-
Quinoline-BenzimidazoleDPPH4784.66 nih.gov

This table presents data for a related quinoline-hydrazone derivative to illustrate the antioxidant potential of this class of compounds. Specific data for this compound is not available in the cited sources.

Enzyme Inhibition Studies (In Vitro)

The therapeutic effects of hydrazone derivatives are often linked to their ability to inhibit various enzymes. nih.govnih.gov While specific enzyme inhibition studies on this compound are not prevalent in the reviewed literature, research on other hydrazones demonstrates their potential as enzyme inhibitors.

One significant area of study is the inhibition of monoamine oxidases (MAO), enzymes that play a crucial role in the metabolism of neurotransmitters. nih.gov Research on a series of 1-substituted-2-phenylhydrazone derivatives showed that certain compounds were potent and selective inhibitors of human MAO-A, acting through a reversible and competitive mechanism. nih.gov The azomethine group (-NHN=CH-) of the hydrazone structure is believed to be vital for its interaction with the enzyme's active site. nih.gov

Furthermore, other studies on chiral hydrazide-hydrazone derivatives have reported inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease. nih.gov The effectiveness and selectivity of these compounds are dependent on their specific molecular structures. nih.gov These findings suggest that this compound may also possess enzyme-inhibiting properties, though this requires experimental validation.

Antiviral Activity Research (In Vitro)

Hydrazones are known for their wide range of biological activities, which includes antiviral effects. mdpi.com The versatility of the hydrazone structure allows for numerous chemical modifications, leading to a broad spectrum of pharmacological actions. However, specific in vitro antiviral studies for this compound were not found in the reviewed literature. While the general class of hydrazones continues to be an area of interest for the development of antiviral drugs, there is currently no specific data available for the compound .

Ligand-Biomolecule Interaction Studies (e.g., DNA/BSA Binding)

Understanding the interaction between small molecules and biological macromolecules such as DNA and proteins is crucial for elucidating their mechanisms of action. Although direct studies on the interaction of this compound with DNA and bovine serum albumin (BSA) are not available, research on related hydrazone complexes offers valuable insights.

Metal complexes of hydrazone ligands have been observed to interact with DNA, frequently through an intercalative binding mode, which can be studied using techniques like spectroscopic titration and viscosity measurements. nih.gov For example, nickel(II) and copper(II) complexes of a hydrazone derived from salicylaldehyde (B1680747) were shown to bind to DNA, with the copper complex exhibiting the strongest interaction. nih.gov

Future Research Directions and Potential Academic Impact

Advancements in Stereoselective Synthetic Methodologies for Novel Derivatives

The synthesis of quinoline (B57606) derivatives has been significantly advanced through multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. rsc.org These methods are celebrated for their high atom economy and the ability to introduce diverse functional groups and substitution patterns. rsc.org Future research will likely focus on developing stereoselective synthetic methodologies to produce chiral derivatives of Benzyl (B1604629) mono(2-quinolyl)hydrazone. The introduction of specific stereocenters is crucial as it can dramatically influence the biological activity and physicochemical properties of the resulting compounds. The development of novel MCR-based approaches holds great promise for the rapid and efficient generation of these valuable compounds. rsc.org

Exploration of New Coordination Architectures and Multimetallic Complexes

Quinolyl hydrazones are recognized as excellent chelating agents, capable of forming stable complexes with a variety of transition metal ions. nih.govresearchgate.net The resulting metal complexes exhibit diverse coordination geometries, including octahedral and square planar arrangements. researchgate.netnih.gov Future investigations will aim to explore new coordination architectures by reacting Benzyl mono(2-quinolyl)hydrazone with a wider range of metal ions. A key area of interest is the synthesis of multimetallic complexes, where the hydrazone ligand can act as a bridge between two or more metal centers. nih.gov These polynuclear complexes may exhibit unique magnetic, electronic, and catalytic properties not observed in their mononuclear counterparts. The type of metal ion and the reaction conditions, such as the metal-to-ligand ratio, have been shown to significantly influence the final structure and geometry of the resulting complexes. nih.gov

Development of Advanced Analytical Techniques for Real-Time Monitoring

The development of advanced analytical techniques is crucial for monitoring the synthesis and reactions of this compound in real-time. researchgate.net Spectrometric and chromatographic methods, along with their coupled techniques like GC-MS and LC-MS, are powerful tools for this purpose. researchgate.net Future research will likely focus on developing and applying these techniques to gain a deeper understanding of reaction mechanisms, kinetics, and to optimize reaction conditions for higher yields and selectivity. researchgate.net Near-infrared (NIR) spectroscopy, in particular, shows promise as a flexible and robust method for fast and reliable screening. researchgate.net The integration of monitoring ports in microfluidic reactors could also enable longer reaction and measurement times, providing more detailed insights. researchgate.net

Deeper Mechanistic Understanding of In Vitro Biological Activities

Hydrazones, as a class of compounds, are known for their wide range of biological activities, including antitumor and antioxidant properties. researchgate.net The presence of a heterocyclic ring, such as the quinoline moiety in this compound, plays a significant role in their pharmacological properties. researchgate.net Future research will focus on elucidating the precise mechanisms of action behind the observed in vitro biological activities of this compound and its derivatives. Understanding how these molecules interact with biological targets at a molecular level is essential for the development of more potent and selective therapeutic agents.

Q & A

Q. What are the established synthetic routes for benzyl mono(2-quinolyl)hydrazone, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation between a benzaldehyde derivative and 2-quinolylhydrazine. Key parameters include pH control (neutral to mildly acidic) and solvent selection (e.g., ethanol or methanol). For example, hydrazone formation often requires refluxing at 60–80°C for 4–6 hours, with yields influenced by stoichiometric ratios and purification methods (e.g., recrystallization vs. chromatography) . Photochemical decomposition studies suggest that alkyl-substituted hydrazones may require UV irradiation at specific wavelengths (e.g., 370 nm) for efficient reactions, as demonstrated in homologation protocols .

Q. How is this compound utilized in metal-chelation studies, and what analytical methods validate its efficacy?

This compound acts as a selective chelating agent for transition metals like Cu(II), Ni(II), and Co(II). Berger (1979, 1982) established its use in solvent extraction and spectrophotometric detection, with optimal chelation occurring at pH 4–5. Validation methods include UV-vis spectroscopy (absorbance peaks at 450–500 nm for metal complexes) and atomic absorption spectroscopy (AAS) for quantifying extraction efficiency .

Q. What are the standard protocols for characterizing hydrazone derivatives structurally?

Structural confirmation relies on:

  • FTIR : N–H stretching (3200–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).
  • NMR : Distinct signals for aromatic protons (δ 7.0–8.5 ppm) and hydrazone NH (δ 8.5–10.0 ppm).
  • X-ray crystallography : Resolves tautomeric forms (azo vs. hydrazone) in solid-state studies .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability constants for metal-hydrazone complexes?

Discrepancies often arise from variations in solvent systems, ionic strength, or competing ligands. To resolve these:

  • Standardize conditions (e.g., 0.1 M KCl for ionic strength control).
  • Use Job’s method or mole-ratio plots to verify stoichiometry.
  • Cross-validate with computational models (e.g., DFT calculations for binding energy comparisons) .

Q. What strategies optimize photostability in hydrazone-based probes during photochemical reactions?

Photodegradation can be mitigated by:

  • Adjusting irradiation wavelengths (e.g., 370 nm for alkyl-hydrazones vs. 450 nm for aryl analogs).
  • Incorporating electron-withdrawing substituents to reduce π→π* excitation.
  • Monitoring decomposition via HPLC or time-resolved UV-vis spectroscopy .

Q. How do substituents on the benzyl or quinolyl moieties influence bioactivity in hydrazone derivatives?

Substituents like halogens (Br, Cl) or methoxy groups enhance bioactivity by altering electron density and lipophilicity. For example:

  • Bromine at the para position increases antibacterial activity due to enhanced electrophilicity.
  • Methoxy groups improve insecticidal contact toxicity by facilitating cuticle penetration, as shown in studies against Gastrolphysa atrocyanea . Structure-activity relationship (SAR) models should integrate Hammett constants (σ) and logP values .

Q. What methodologies resolve tautomeric ambiguity in hydrazone derivatives during analytical studies?

  • Solid-state : X-ray crystallography definitively identifies the dominant tautomer (e.g., hydrazone form in pyridone dyes).
  • Solution-phase : Variable-temperature NMR or UV-vis titrations with pH-sensitive probes (e.g., azo-hydrazone equilibria shift with protonation) .

Q. How can solvent extraction efficiency for metal ions be improved using modified hydrazone derivatives?

  • Introduce synergistic agents (e.g., trioctylphosphine oxide) to enhance partitioning in non-polar solvents.
  • Modify the quinolyl group with sulfonic acid moieties to increase water solubility and selectivity for rare-earth metals .

Q. What experimental designs are effective for evaluating hydrazone toxicity in biological assays?

  • Contact toxicity : Topical application on insect cuticles with LC₅₀ determination via probit analysis.
  • Stomach toxicity : Incorporation into artificial diets and mortality tracking over 72 hours.
  • Antioxidant activity : DPPH radical scavenging assays with IC₅₀ values correlated to substituent electronic profiles .

Q. How do computational tools aid in predicting hydrazone reactivity and metal-binding affinity?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites).
  • DFT calculations : Optimize geometries, calculate frontier molecular orbitals (HOMO/LUMO), and predict redox potentials for metal-chelation studies .

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